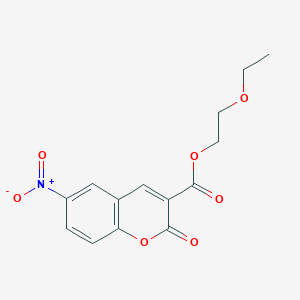

2-Ethoxyethyl 6-nitro-2-oxochromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"2-Ethoxyethyl 6-nitro-2-oxochromene-3-carboxylate" is a chemical compound that likely exhibits unique properties due to its functional groups and structural framework. Its study encompasses synthesis methodologies, molecular structure elucidation, reactivity patterns, and physical and chemical property assessment.

Synthesis Analysis

The synthesis of structurally related compounds typically involves multicomponent reactions, catalytic processes, and precise control of reaction conditions to introduce specific functional groups like nitro, ethoxyethyl, and carboxylate moieties. For instance, the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate demonstrates the complexity and precision required in constructing such molecules, highlighting the multistep nature of synthesizing complex organic compounds (Li, Tian, & Wang, 2013).

Scientific Research Applications

Synthesis and Derivatization

Research by Barker and Ellis (1970) on benzopyrones, a category to which the compound is related, details simplified syntheses and derivatization of chromone derivatives, including nitration and bromination reactions. These processes are fundamental in creating various derivatives with potential applications in material science and drug design (Barker & Ellis, 1970).

Catalysis and Material Science

The work by Uyanik et al. (2009) on the catalytic oxidation of alcohols using iodoxybenzenesulfonic acid showcases the potential for structurally similar compounds in catalysis, particularly in selective oxidation reactions. This study underscores the importance of such compounds in synthesizing key intermediates in organic synthesis and material science (Uyanik, Akakura, & Ishihara, 2009).

Polymer Science

Liu et al. (2017) describe the use of a nitroxide block copolymer as a recoverable catalyst for the selective catalytic oxidation of cellulose. This research indicates the relevance of nitroxide and related compounds in the development of sustainable catalytic processes and materials, highlighting potential applications in designing environmentally friendly catalysts and functional materials (Liu, Xing, Han, & Tang, 2017).

Bioorganic and Medicinal Chemistry

Yin et al. (2013) identified derivatives of chromene as potent antitumor agents, demonstrating the relevance of chromene derivatives in medicinal chemistry for drug development and therapeutic applications. This study provides an example of how structurally similar compounds could be explored for their biological activity and potential in developing new pharmaceuticals (Yin et al., 2013).

Mechanism of Action

Target of Action

Biochemical Pathways

Result of Action

Similar compounds have been shown to exhibit significant antimicrobial activity.

properties

IUPAC Name |

2-ethoxyethyl 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7/c1-2-20-5-6-21-13(16)11-8-9-7-10(15(18)19)3-4-12(9)22-14(11)17/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMONMWPMJBFONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)

![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)

![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)

![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)